The synthesis of IKP-104 involves several chemical reactions that typically include the formation of the pyridinone core structure. While specific synthetic pathways can vary, the general approach includes:
The synthesis may require optimization of reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .
IKP-104's molecular structure is characterized by a pyridinone ring, which contributes to its biological activity. The compound's molecular formula is typically represented as CHNO, indicating a molecular weight of approximately 188.19 g/mol.
Molecular modeling studies suggest that IKP-104 interacts with specific sites on tubulin, which may induce conformational changes critical for its mechanism of action .
IKP-104 participates in various chemical reactions, primarily involving its interaction with tubulin. The key reactions include:
The mechanism of action of IKP-104 is primarily through its binding to tubulin, disrupting normal microtubule dynamics essential for mitosis:
Studies have shown that at an IC50 value of approximately 1.31 × 10 M, IKP-104 significantly affects tumor cell viability by disrupting normal cell cycle progression .
IKP-104 exhibits several notable physical and chemical properties:
These properties are critical for determining the formulation and delivery methods for potential therapeutic applications .
IKP-104 has significant potential applications in cancer treatment due to its antitumor activity:
IKP-104, chemically designated as C₂₆H₂₁ClFNO₃, is a synthetically derived organic compound classified as a 4(1H)-pyridinone derivative [1] [4]. Its molecular architecture features a pyridinone core ring system substituted with chlorine (Cl), fluorine (F), and aromatic groups, yielding a molecular weight of 449.91 g/mol. The presence of both halogen atoms and the pyridinone moiety is critical for its biological activity, influencing its binding affinity to cellular targets. The chlorine atom enhances electrophilic character, while the fluorine atom contributes to metabolic stability and membrane permeability [4] [5].
Structural analyses reveal that IKP-104 adopts a planar conformation in its aromatic regions, facilitating intercalation into hydrophobic protein pockets. The compound’s specificity for tubulin is attributed to the spatial orientation of its methoxy and phenyl substituents, which mimic natural ligands like colchicine [4] [8].
Table 1: Structural Features of IKP-104
Property | Description |
---|---|
Chemical Formula | C₂₆H₂₁ClFNO₃ |
Molecular Weight | 449.91 g/mol |
Core Structure | 4(1H)-Pyridinone |
Key Functional Groups | Halogens (Cl, F), Aromatic Rings |
Binding Affinity (IC₅₀) | 1.31 × 10⁻⁶ M (tubulin polymerization) |
IKP-104 emerged from systematic anticancer drug discovery efforts in the late 1980s. Initial screening identified its precursor, a 4(1H)-pyrizinone derivative, as a cytostatic agent with selective activity against murine leukemia cells (L1210). Structural optimization led to IKP-104, which demonstrated enhanced potency in in vitro and in vivo models [2] [3]. The first comprehensive biological evaluation, published in the Japanese Journal of Cancer Research in 1990, detailed its efficacy against murine and human tumor cell lines, establishing it as a candidate for mechanistic studies [2] [3].
Notably, IKP-104 was developed during an era focused on microtubule-targeting agents. Its discovery paralleled investigations into vinca alkaloids and taxanes, though its unique pyridinone scaffold differentiated it from existing chemotherapeutics. Preclinical validation highlighted its ability to induce mitotic arrest at nanomolar concentrations, prompting further research into its tubulin-binding mechanism [3] [5].
IKP-104 represents a pharmacologically significant compound due to its dual action as a microtubule-destabilizing agent and mitotic inhibitor. It exhibits broad-spectrum antitumor activity against diverse cancer models, including:
Table 2: Antitumor Efficacy of IKP-104 in Preclinical Models
Tumor Model | Response to IKP-104 |
---|---|
B16 Melanoma (Cultured) | Mitotic arrest at >0.1 μM (6-hour exposure) |
Lewis Lung Carcinoma (Solid Implant) | Significant tumor growth inhibition |
HeLa Cells | IC₅₀ of 0.71 μM (72-hour exposure) |
Its pharmacological value extends beyond cytotoxicity. IKP-104 disrupts microtubule dynamics without inducing classical tubulin paracrystal formation (unlike vinca alkaloids), suggesting a distinct binding mode [4] [5]. This specificity minimizes off-target effects on intermediate filaments or actin, positioning IKP-104 as a molecular tool for studying mitotic mechanisms and a template for novel antimitotic drugs [5].
CAS No.: 3225-82-9
CAS No.: 151436-49-6
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6